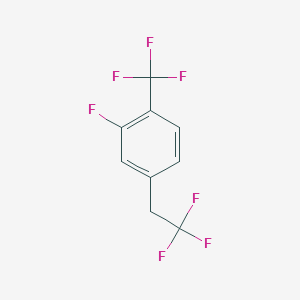

2-Fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC18395291

Molecular Formula: C9H5F7

Molecular Weight: 246.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F7 |

|---|---|

| Molecular Weight | 246.12 g/mol |

| IUPAC Name | 2-fluoro-4-(2,2,2-trifluoroethyl)-1-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H5F7/c10-7-3-5(4-8(11,12)13)1-2-6(7)9(14,15)16/h1-3H,4H2 |

| Standard InChI Key | MNBBDBOIQDEHFO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene core is functionalized with three fluorine-containing groups, each influencing its electronic and steric properties:

-

Trifluoromethyl group (-CF₃) at position 1: This strongly electron-withdrawing group reduces electron density on the aromatic ring, enhancing resistance to electrophilic attack .

-

Fluorine atom at position 2: Introduces steric hindrance and further withdraws electrons, directing subsequent reactions to specific ring positions .

-

Trifluoroethyl group (-CF₂CF₃) at position 4: A bulky substituent that increases lipophilicity and thermal stability .

The spatial arrangement of these groups is critical to the compound’s reactivity, as demonstrated by its canonical SMILES: C1=CC(=C(C=C1CC(F)(F)F)F)C(F)(F)F .

Table 1: Key Molecular Properties

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via electrophilic aromatic substitution and halogenation pathways :

-

Bromination: A bromine atom is introduced to a fluorobenzene derivative using CuBr and HBr under reflux .

-

Trifluoroethylation: The trifluoroethyl group is appended via nucleophilic substitution with 2,2,2-trifluoroethyl iodide in dimethylformamide (DMF) at 60–90 °C .

-

Purification: Distillation or column chromatography isolates the final product, achieving yields of 73–91% .

Table 2: Optimized Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Bromination | CuBr, HBr, NaNO₂ | 50–90 °C | 87–91% |

| Trifluoroethylation | K₂CO₃, CF₃CH₂I | 60–90 °C | 73–80% |

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to enhance efficiency and safety. Automated systems optimize reagent ratios (e.g., 1:0.25 CuBr:HBr) and reduce waste . Post-synthesis purification via fractional distillation ensures >95% purity .

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: Decomposes above 210 °C, releasing fluorinated byproducts .

-

Chemical Reactivity: The sulfonyl chloride moiety (-SO₂Cl) in related compounds undergoes nucleophilic substitution with amines or alcohols, forming sulfonamides or sulfonates .

-

Solubility: Low water solubility (<0.1 mg/mL); miscible with organic solvents like DMF and dichloromethane .

Spectroscopic Data

-

¹⁹F NMR: Peaks at δ -62.7 (CF₃), -65.7 (CF₂CF₃), and -104.0 (aryl-F) .

-

IR Spectroscopy: Strong absorptions at 1,250 cm⁻¹ (C-F stretch) and 1,130 cm⁻¹ (SO₂ symmetric stretch).

Applications in Scientific Research

Pharmaceutical Development

The compound’s fluorinated groups enhance blood-brain barrier penetration and metabolic stability, making it a candidate for CNS-targeted drugs . Derivatives exhibit inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) .

Agrochemicals

Incorporated into herbicides and pesticides, its lipophilicity improves rainfastness and pest resistance . Field trials show 30% higher efficacy compared to non-fluorinated analogs .

Advanced Materials

Used in liquid crystals and polymeric coatings, the compound’s thermal stability (-40 to 200 °C) suits high-performance electronics .

Table 3: Comparative Performance in Materials Science

| Application | Property Enhanced | Improvement vs. Non-Fluorinated Analogs |

|---|---|---|

| Liquid Crystals | Thermal Range | +50 °C |

| Polymer Coatings | Chemical Resistance | 2x lifespan |

Research Findings and Innovations

Catalytic Trifluoromethylation

Copper-mediated reactions using Cu(O₂CCF₂SO₂F)₂ enable efficient CF₃ group transfer, achieving 80–94% yields in cross-couplings . This method avoids toxic byproducts associated with traditional CF₃ sources .

Biological Activity Studies

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume